N-[(2-methoxyphenyl)methyl]-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Beschreibung
N-[(2-Methoxyphenyl)methyl]-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic small molecule characterized by:
- A cyclopenta[d]pyrimidinone core with a 2-oxo substituent.
- A sulfanyl (-S-) linkage connecting the pyrimidinone ring to an acetamide moiety.
- Substituents including a pyridin-4-ylmethyl group at position 1 and a 2-methoxyphenylmethyl group on the acetamide nitrogen.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-30-20-8-3-2-5-17(20)13-25-21(28)15-31-22-18-6-4-7-19(18)27(23(29)26-22)14-16-9-11-24-12-10-16/h2-3,5,8-12H,4,6-7,13-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRNNWZFYCPJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The compound features a complex structure that includes a methoxyphenyl group, a pyridinyl moiety, and a cyclopenta[d]pyrimidine scaffold. The synthesis typically involves multi-step reactions that integrate various organic synthesis techniques to achieve the desired molecular configuration. For example, derivatives of similar structures have been synthesized using methods such as condensation reactions and cyclization processes .
Anticancer Activity
Research indicates that compounds with similar structural characteristics exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives containing the pyridinyl and cyclopenta[d]pyrimidine frameworks have shown promising results in inhibiting the growth of breast cancer cell lines (MCF-7, T47-D, MDA-MB 231) with IC50 values ranging from 27.7 to 39.2 µM while demonstrating low toxicity toward normal cells (NIH-3T3) .
Antimicrobial Properties
Compounds bearing the pyridine and phenyl groups have been extensively studied for their antimicrobial properties. The presence of the methoxy group is thought to enhance the lipophilicity and bioavailability of these compounds, making them effective against a range of bacterial strains .
COX Inhibition
Some derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Selective COX-2 inhibitors derived from similar scaffolds have been developed to provide pain relief with reduced gastrointestinal side effects compared to traditional NSAIDs .
Therapeutic Applications
The diverse biological activities of N-[(2-methoxyphenyl)methyl]-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide suggest several therapeutic applications:
- Cancer Therapy : Given its cytotoxicity against cancer cell lines, this compound could be explored further as a potential anticancer agent.
- Anti-inflammatory Treatments : Its role as a COX inhibitor positions it as a candidate for developing new anti-inflammatory drugs.
- Antimicrobial Agents : The antimicrobial efficacy makes it suitable for further development into new antibiotics or antifungal treatments.
Case Studies
Several studies have documented the effectiveness of structurally related compounds in various therapeutic areas:
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features and Properties of Comparable Compounds
Key Observations :
Systems Pharmacology and Docking Insights
- Studies on structurally similar compounds (e.g., oleanolic acid, hederagenin) demonstrate that shared scaffolds correlate with overlapping MOAs, such as kinase inhibition or epigenetic modulation.
- Molecular docking analysis () suggests that the target compound’s pyrimidinone core and sulfanyl group may interact with ATP-binding pockets or cysteine residues in proteins.
Gene Expression and Bioactivity Variability
- While structural similarity (Tanimoto coefficient >0.85) increases the likelihood of shared gene expression profiles, only 20% of such pairs exhibit significant biological response overlap ().
- The target compound’s pyridin-4-ylmethyl group could confer unique transcriptomic effects compared to simpler pyridine derivatives ().
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally similar acetamide derivatives often involves multi-step reactions, including nucleophilic substitution, cyclization, and sulfanyl group incorporation. For example, pyrimidinone cores can be synthesized via cyclocondensation of thiourea derivatives with cyclopentanone analogs under acidic conditions . Optimization strategies include using Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. Flow chemistry (e.g., Omura-Sharma-Swern oxidation) may enhance yield and reproducibility by improving reaction control .
Q. How can the compound’s crystal structure and molecular conformation be characterized?
- Methodological Answer : X-ray crystallography is the gold standard for resolving molecular conformation. Programs like SHELXS97 and SHELXL2016 are used for structure solution and refinement . For this compound, intramolecular hydrogen bonds (e.g., N–H⋯N) and π-π stacking interactions between the pyrimidine and aromatic rings should be analyzed to understand conformational stability . Synchrotron radiation may improve data resolution for complex cyclopenta[d]pyrimidinone systems.
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodological Answer : Safety data sheets (SDS) for structurally related acetamides recommend:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
- Exposure Mitigation : Use fume hoods during synthesis to avoid inhalation .
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How do non-covalent interactions influence the compound’s reactivity or supramolecular assembly?
- Methodological Answer : Non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) can direct molecular packing in crystals or stabilize transition states during reactions. Computational tools like PLATON or Mercury can map interaction networks . For example, the pyridin-4-ylmethyl group may participate in CH-π interactions with the methoxyphenyl moiety, affecting solubility or catalytic activity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity) or impurities. Steps to address this include:
- Purity Verification : Use HPLC-MS (≥95% purity) and NMR to confirm structural integrity .
- Dose-Response Studies : Compare EC50/IC50 values under standardized conditions.
- Meta-Analysis : Cross-reference with databases like PubChem or CSD to identify structural analogs with validated bioactivity .
Q. How can the sulfanyl-acetamide moiety be functionalized to enhance target selectivity?
- Methodological Answer : The sulfanyl group is a reactive site for post-synthetic modifications. Strategies include:
- Oxidation to Sulfone : Using mCPBA (meta-chloroperbenzoic acid) to improve electrophilicity for nucleophilic attack .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce biaryl groups .
- Enzymatic Modifications : Lipase-catalyzed acyl transfer to generate prodrug derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
